2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a 2-methylpropyl group and an aldehyde functional group at the 4-position. It is used in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylpropylamine with α-haloketones can lead to the formation of the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid.
Reduction: 2-(2-methylpropyl)-1,3-thiazole-4-methanol.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
Scientific Research Applications
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methylpropyl-1,3-thiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-thiazole-4-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical properties.
2-(2-methylpropyl)-1,3-thiazole-4-methanol:
Uniqueness
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the 2-methylpropyl group and the aldehyde functional group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8-9-7(4-10)5-11-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSAJIPBDJXLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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